molecular formula C39H48F6N8O5 B1193001 KGCHM07

KGCHM07

Numéro de catalogue: B1193001
Poids moléculaire: 822.8544
Clé InChI: CMQPBJQRYACTFV-QAXCHELISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KGCHM07 is a novel potent peptide dual agonist of opioid/neurokinin 1 receptor.

Applications De Recherche Scientifique

Introduction to KGCHM07

This compound is a potent peptide agonist specifically designed for the delta-opioid receptor (DOP). Its full chemical designation is H-Dmt-d-Arg-Phe-Sar-N-Me-3′,5′-(CF3)2-Bn. This compound has garnered significant attention in the field of pharmacology due to its unique properties and potential applications in pain management and other therapeutic areas.

Pain Management

Mechanism of Action:
this compound selectively activates the delta-opioid receptor, which plays a crucial role in modulating pain perception. Unlike traditional mu-opioid receptor agonists, which can lead to severe side effects and addiction, DOP activation by this compound has been associated with reduced adverse effects while still providing analgesic benefits. This makes it a promising candidate for chronic pain treatment, particularly in patients who may be sensitive to conventional opioid therapies .

Case Studies:

  • Chronic Pain Treatment:
    In studies involving animal models of chronic pain, this compound demonstrated significant analgesic effects without the typical side effects associated with mu-opioid receptor agonists. The compound's ability to engage DOP selectively suggests it could offer a safer alternative for pain management .
  • Anxiolytic Effects:
    Research indicates that DOP agonists like this compound may also provide ancillary anxiolytic effects, potentially benefiting patients with co-occurring anxiety disorders alongside chronic pain .

Drug Discovery and Development

Structural Insights:
The crystal structure of the delta-opioid receptor in complex with this compound has provided valuable insights into its binding mechanisms. The study revealed key determinants for agonist recognition and receptor activation, paving the way for future structure-based drug design efforts aimed at developing novel DOP agonists with improved efficacy and safety profiles .

In Silico Drug Discovery:
Recent advancements in computational methods have opened new avenues for exploring the interactions between this compound and other ligands. These studies leverage molecular dynamics simulations to predict how modifications to the this compound structure could enhance its binding affinity and functional selectivity, thus facilitating the discovery of new therapeutic agents targeting the delta-opioid receptor .

Comparative Analyses

To better understand the efficacy of this compound compared to other opioid agonists, a comparative analysis was conducted based on binding affinities and pharmacological profiles.

CompoundBinding Affinity (Ki)Receptor TypeEfficacy
This compound5.17 nMDelta-Opioid ReceptorAgonist
DPI-2870.39 nMDelta-Opioid ReceptorAgonist
Morphine0.5 nMMu-Opioid ReceptorAgonist

This table illustrates that while this compound has a higher Ki value than DPI-287, it still maintains significant potency as a DOP agonist, suggesting potential for therapeutic use with fewer side effects compared to mu-opioid receptor agonists like morphine .

Propriétés

Formule moléculaire

C39H48F6N8O5

Poids moléculaire

822.8544

Nom IUPAC

(R)-2-((S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamido)-N-((S)-1-((2-((3,5-bis(trifluoromethyl)benzyl)(methyl)amino)-2-oxoethyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide

InChI

InChI=1S/C39H48F6N8O5/c1-22-13-28(54)14-23(2)29(22)19-30(46)34(56)50-31(11-8-12-49-37(47)48)35(57)51-32(17-24-9-6-5-7-10-24)36(58)53(4)21-33(55)52(3)20-25-15-26(38(40,41)42)18-27(16-25)39(43,44)45/h5-7,9-10,13-16,18,30-32,54H,8,11-12,17,19-21,46H2,1-4H3,(H,50,56)(H,51,57)(H4,47,48,49)/t30-,31+,32-/m0/s1

Clé InChI

CMQPBJQRYACTFV-QAXCHELISA-N

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N(CC(N(CC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C)=O)C)=O)[C@H](NC([C@@H](N)CC3=C(C)C=C(O)C=C3C)=O)CCCNC(N)=N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KGCHM07;  KGCHM-07;  KGCHM 07

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KGCHM07
Reactant of Route 2
KGCHM07
Reactant of Route 3
KGCHM07
Reactant of Route 4
KGCHM07
Reactant of Route 5
KGCHM07
Reactant of Route 6
KGCHM07

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.